4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-[(oxolan-2-yl)methyl]butanamide
Description
4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-[(oxolan-2-yl)methyl]butanamide is a structurally complex quinazoline derivative characterized by a fused [1,3]dioxolo ring system at positions 4 and 5 of the quinazoline core. Key features include a sulfanylidene group at position 6, an 8-oxo moiety, and a butanamide side chain substituted with an oxolan-2-ylmethyl group.
For instance, intramolecular cyclization and nucleophilic substitution reactions, as demonstrated in the synthesis of ethyl 3-(2-(2-(6,8-dibromo-2-methylquinazolin-4-yloxy)hydrazono)-butanoate (compound 8 in ), suggest plausible routes for constructing the quinazoline core and functionalizing substituents .
Properties
IUPAC Name |
N-(oxolan-2-ylmethyl)-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S/c22-16(19-9-11-3-2-6-24-11)4-1-5-21-17(23)12-7-14-15(26-10-25-14)8-13(12)20-18(21)27/h7-8,11H,1-6,9-10H2,(H,19,22)(H,20,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHWFBVSGSNUIGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CCCN2C(=O)C3=CC4=C(C=C3NC2=S)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-[(oxolan-2-yl)methyl]butanamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the quinazolinone core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with formamide or its equivalents.
Introduction of the dioxolo ring: This step involves the reaction of the quinazolinone intermediate with suitable diol derivatives under acidic conditions.
Amidation: The final step involves the coupling of the thionated intermediate with oxolan-2-ylmethylamine under standard amidation conditions using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid, while nucleophilic substitution may involve reagents like sodium methoxide.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds with potential biological activity.
Biology
In biological research, it serves as a probe to study enzyme interactions and as a potential lead compound in drug discovery.
Medicine
The compound’s unique structure makes it a candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, it can be used in the synthesis of advanced materials and as a precursor for the production of specialty chemicals.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. The quinazolinone core is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The dioxolo ring and thionated sulfur atom may enhance binding affinity and specificity.
Comparison with Similar Compounds
Table 1. Structural and Physicochemical Comparison
| Feature | Target Compound | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| Core Structure | Quinazoline + [1,3]dioxolo | Quinazoline + [1,3]dioxolo | Quinazoline + [1,3]dioxolo | Cyclic hydroxamate |
| Substituent at R₁ | Oxolan-2-ylmethyl | 4-Methoxyphenylmethyl | Furan-2-ylmethyl | Phenylpropenoyl |
| Sulfur Functionality | Sulfanylidene (C=S) | Thioether (C-S-C) | Thioether (C-S-C) | None |
| Predicted logP* | ~2.1 | ~3.5 | ~2.8 | ~1.9 |
| Hydrogen Bond Acceptors | 8 | 9 | 9 | 5 |
*logP values estimated based on substituent contributions (e.g., oxolan-2-yl increases polarity vs. methoxyphenyl’s lipophilicity) .
Pharmacokinetic and Bioactivity Insights
- However, its sulfanylidene group may confer unique binding interactions compared to SAHA’s hydroxamate moiety .
- Bioactivity : Marine-derived quinazolines often exhibit antimicrobial and anticancer properties. Compound B’s furan substituent, for example, may enhance DNA intercalation, while the target compound’s dioxolo ring could stabilize interactions with enzyme active sites .
Q & A
Q. What are the critical parameters for optimizing the synthesis of this compound to ensure high yield and purity?
- Methodological Answer : Synthesis optimization requires precise control of reaction conditions:
- Solvent selection : Polar aprotic solvents (e.g., dimethyl sulfoxide or acetonitrile) enhance reactivity in cyclocondensation steps .
- Catalysts : Potassium carbonate (K₂CO₃) is commonly used to facilitate nucleophilic substitutions and reduce side reactions .
- Temperature : Reactions often proceed at 60–80°C to balance reaction rate and stability of intermediates .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) and recrystallization are critical for isolating the final product .
Q. Which spectroscopic techniques are most reliable for confirming the structure and purity of this compound?
- Methodological Answer : A multi-technique approach is essential:
- ¹H/¹³C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., sulfanylidene and oxolan groups) .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₃₁H₃₁N₅O₉S₂ for a related analog) .
- IR spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for quinazolinone) .
Q. What initial biological screening assays are recommended for assessing its pharmacological potential?
- Methodological Answer : Prioritize assays based on structural analogs:
- Antiproliferative activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
- Enzyme inhibition : Kinase or protease inhibition assays (e.g., COX-2 for anti-inflammatory potential) .
- Antimicrobial activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Methodological Answer : SAR strategies include:
- Functional group substitutions : Replace the oxolan-2-ylmethyl group with other heterocycles (e.g., piperazinyl) to modulate lipophilicity and hydrogen bonding .
- Bioisosteric replacements : Substitute sulfanylidene with carbonyl or imine groups to compare binding affinities .
- Molecular docking : Use software (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., EGFR kinase domain) .
Q. How should researchers address contradictory data in reported biological activities of quinazoline derivatives?
- Methodological Answer : Resolve discrepancies through:
- Standardized protocols : Ensure consistent assay conditions (e.g., cell passage number, serum concentration) across studies .
- Metabolic stability testing : Use liver microsome assays (human/rat) to assess if conflicting in vivo/in vitro results stem from rapid degradation .
- Orthogonal validation : Confirm activity with alternative assays (e.g., Western blotting alongside ELISA for protein target engagement) .
Q. What experimental approaches can elucidate the metabolic pathways of this compound?
- Methodological Answer : Key methodologies include:
- In vitro metabolism : Incubate with cytochrome P450 isoforms (e.g., CYP3A4) and analyze metabolites via LC-MS/MS .
- Isotopic labeling : Use ¹⁴C-labeled analogs to track metabolite distribution in rodent models .
- Reactive intermediate trapping : Glutathione (GSH) adduct formation assays to identify electrophilic metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
